1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine
Description
Chemical Structure, Nomenclature, and IUPAC Classification
1-[(1H-1,2,4-Triazol-3-yl)methyl]piperazine is a heterocyclic compound featuring a piperazine ring linked via a methylene group to a 1,2,4-triazole moiety. Its IUPAC name follows systematic nomenclature rules:
- Piperazine backbone : A six-membered ring with two nitrogen atoms at positions 1 and 4.
- Substituent : A methyl group (-CH$$_2$$-) attached to position 1 of the piperazine, which connects to the 3-position of the 1,2,4-triazole ring.
IUPAC Name :
1-[(1H-1,2,4-Triazol-3-yl)methyl]piperazine
Molecular Formula : C$$7$$H$${13}$$N$$_5$$
Molecular Weight : 175.21 g/mol (calculated from atomic masses).
Structural Representation :
The compound belongs to the azole-piperazine hybrid class, combining the pharmacophoric features of both heterocycles.
Physical and Chemical Properties
Key physicochemical characteristics include:
The piperazine ring contributes basicity, while the triazole enhances hydrogen-bonding capacity. The compound’s stability under ambient conditions is attributed to its aromatic triazole core .
Historical Development in Heterocyclic Chemistry Research
The synthesis of 1,2,4-triazoles dates to Bladin’s work in 1885, while piperazines gained prominence in the mid-20th century for their pharmacological utility . The fusion of these moieties emerged in the 1990s, driven by the need for bioactive hybrids with improved pharmacokinetics. Key milestones:
- 1990s : Rational design of azole-piperazine hybrids to enhance antifungal activity .
- 2010s : Application in anticancer research, leveraging triazole’s metal-coordinating ability and piperazine’s solubility .
This compound exemplifies advancements in molecular hybridization, a strategy to synergize heterocyclic functionalities .
Significance in Azole-Piperazine Hybrid Chemistry
1-[(1H-1,2,4-Triazol-3-yl)methyl]piperazine is a prototype for hybrid molecules with dual pharmacophoric roles:
- Triazole Moiety :
- Piperazine Moiety :
Applications in Drug Discovery :
- Antifungal Agents : Piperazine-azole hybrids inhibit ergosterol biosynthesis .
- Anticancer Leads : Triazole-piperazine derivatives disrupt protein-protein interactions in oncology targets .
Synthetic Relevance :
Properties
IUPAC Name |
1-(1H-1,2,4-triazol-5-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N5/c1-3-12(4-2-8-1)5-7-9-6-10-11-7/h6,8H,1-5H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIIDHOJJHWLHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine typically involves the reaction of piperazine with a triazole derivative. One common method is the alkylation of piperazine with a triazole-containing alkyl halide under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or triazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the piperazine or triazole rings .
Scientific Research Applications
Chemical Applications
Building Blocks for Synthesis
1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine serves as a versatile building block in organic synthesis. Its structure allows for the modification and creation of more complex molecules. This is particularly useful in the development of pharmaceuticals and agrochemicals where specific functionalities are required.
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand that can bind to metal ions. The triazole moiety's nitrogen atoms can coordinate with metals, facilitating the formation of metal complexes that have applications in catalysis and material science.
Biological Applications
Antimicrobial Properties
Research indicates that compounds containing the triazole ring exhibit significant antimicrobial activity. For example, derivatives of 1,2,4-triazole have shown efficacy against various bacterial and fungal strains. A study demonstrated that triazole derivatives could enhance antifungal activity compared to standard treatments, indicating a potential role for 1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine in combating resistant pathogens .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Studies have reported that triazole-containing piperazines can induce apoptosis in cancer cells. For instance, a series of piperazine-triazole conjugates exhibited cytotoxic effects against human cancer cell lines like MCF-7, with IC50 values comparable to established chemotherapeutics . The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.
Medicinal Applications
Therapeutic Potential
The therapeutic applications of 1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine include its use as an anti-inflammatory and analgesic agent. Its ability to modulate various biological pathways makes it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Receptor Modulation
This compound has been identified as a modulator of chemokine receptors such as CXCR3. These receptors play crucial roles in immune responses and inflammation. Compounds targeting CXCR3 are being explored for their potential in treating autoimmune disorders .
Industrial Applications
Material Science
In industry, 1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine is utilized in the development of new materials with enhanced stability and reactivity. Its incorporation into polymers can improve mechanical properties and resistance to degradation.
Agrochemicals
The compound's bioactive properties make it suitable for developing agrochemicals aimed at pest control and plant protection. The triazole structure is known for its fungicidal properties, making it valuable in agricultural formulations .
Data Summary
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Chemistry | Building blocks for synthesis | Versatile ligand in coordination chemistry |
| Biology | Antimicrobial activity | Enhanced antifungal efficacy against resistant strains |
| Medicine | Anticancer and anti-inflammatory applications | Induces apoptosis in cancer cells |
| Industry | Development of new materials | Improved stability and reactivity |
| Agrochemicals | Fungicidal properties | Effective against various plant pathogens |
Case Studies
Case Study 1: Antifungal Activity
Research conducted on a series of triazole derivatives demonstrated that compounds similar to 1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine exhibited antifungal activity with minimum inhibitory concentrations (MIC) significantly lower than commercial fungicides like ketoconazole. This suggests that modifications to the triazole structure can lead to improved bioactivity .
Case Study 2: Cancer Cell Cytotoxicity
A study involving piperazine-triazole hybrids showed promising results against breast cancer cell lines (MCF-7). The compounds were evaluated for their cytotoxic effects using standard assays (MTT), revealing IC50 values indicating strong potential as anticancer agents .
Mechanism of Action
The mechanism of action of 1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The triazole ring can interact with metal ions or other biomolecules, influencing the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole and Nitroimidazole Moieties
Compounds such as 1-(N1-benzyl-2-methyl-4-nitroimidazol-5-yl)-4-((N1-substituted-1H-1,2,3-triazol-4-yl)methyl)piperazine (e.g., 9h, 11e-i) share structural similarities but differ in substituents on the triazole ring. Key comparisons include:
These derivatives demonstrate that electron-withdrawing groups (e.g., nitro in 9h) lower melting points compared to alkyl or aryl groups (e.g., 11h), likely due to reduced crystallinity . Anticancer activity correlates with nitroimidazole-tagged variants, suggesting synergistic effects between the nitro group and triazole-piperazine framework .
Triazole vs. Tetrazole Derivatives
While triazole derivatives exhibit antimicrobial and anticancer activities , tetrazole-containing analogs show enhanced binding to targets like HSP40/JDP, as seen in virtual screening studies . This highlights the importance of heterocycle choice in modulating target specificity.
Substituent Effects on Pharmacological Activity
- Dimethyltriazole Derivatives : 1-[(dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazine (CAS 1154708-01-6) lacks the nitroimidazole group but retains a compact structure, favoring CNS applications due to improved blood-brain barrier penetration .
- Antimicrobial Derivatives: Azole-containing piperazines like 1-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone exhibit MIC values of 3.1–25 μg/mL against bacterial/fungal strains, outperforming triazole-only analogs in breadth of activity .
Piperazine-Triazole Hybrids with Energetic or Magnetic Properties
- Magnetic Coordination Polymers : Mn(II) complexes with pyrazine-triazole-piperazine ligands exhibit helical structures and magnetic ordering, a property absent in the parent compound .
Biological Activity
1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields such as pharmacology and material science.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 1H-1,2,4-triazole moiety. This structural configuration is significant as it influences the compound's biological activity. The triazole ring is known for its role in various pharmacological effects, particularly in antifungal and antibacterial applications.
Target Interactions
1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine primarily targets enzymes involved in critical biochemical pathways. For instance, it is known to inhibit cytochrome P450-dependent enzymes that are essential for the synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to compromised cell membrane integrity and ultimately fungal cell death .
Biochemical Pathways
The compound also interacts with the shikimate pathway enzymes, such as dehydroquinase and shikimate kinase. These interactions disrupt metabolic processes necessary for bacterial growth, indicating potential antibacterial activity .
Antifungal Activity
Research has shown that derivatives of 1H-1,2,4-triazoles exhibit significant antifungal properties. Specifically, compounds containing this structure have been effective against various fungal strains by inhibiting ergosterol synthesis .
Antibacterial Activity
Studies demonstrate that 1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine exhibits antibacterial effects against a range of bacteria including Staphylococcus aureus and Escherichia coli. In vitro assays have reported zones of inhibition comparable to standard antibiotics like levofloxacin .
Antiparasitic Activity
Notably, triazole-based compounds have shown activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some derivatives demonstrated selectivity indexes indicating lower toxicity to host cells while effectively inhibiting the parasite .
Table 1: Summary of Biological Activities
Dosage Effects in Animal Models
Research indicates that dosage significantly impacts the biological activity of 1-[(1H-1,2,4-triazol-3-yl)methyl]piperazine. Lower doses effectively inhibit bacterial growth without notable toxicity; however, higher doses may lead to adverse effects including organ toxicity .
Metabolic Pathways and Transport Mechanisms
The compound's interaction with metabolic pathways not only affects microbial growth but also influences its pharmacokinetics. It is transported within biological systems via specific transporters that facilitate its distribution across cellular compartments.
Q & A
Q. Optimization Strategies :
- Solvent Choice : Use DMF for alkylation (enhanced nucleophilicity) and DCM/H₂O for click chemistry (improved regioselectivity).
- Catalyst Loading : Maintain CuSO₄·5H₂O at 0.3 equiv. to minimize side reactions.
- Reaction Time : Monitor via TLC; typical reaction times range from 2–6 hours.
Q. Table 1. Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, propargyl bromide, 6–7 h | 70–85 | |
| CuAAC Click Reaction | CuSO₄, sodium ascorbate, DCM/H₂O, 2 h | 90–97 |
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
¹H/¹³C NMR : Assign protons and carbons in the piperazine and triazole rings. For example:
- Piperazine N-CH₂ groups resonate at δ 2.58–3.80 ppm (¹H NMR).
- Triazole protons appear as singlets near δ 7.93–8.06 ppm.
LCMS : Confirm molecular weight (e.g., [M+H]⁺ peaks at m/z 397–398).
IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹).
Key Consideration : Use deuterated solvents (e.g., CDCl₃) and 2D NMR (COSY, HSQC) to resolve overlapping signals.
Advanced: How can discrepancies in NMR data for novel derivatives be resolved?
Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects . Mitigation strategies:
Variable Temperature NMR : Assess dynamic processes (e.g., ring flipping in piperazine).
2D NMR : Use HSQC to correlate ¹H-¹³C signals and NOESY to study spatial interactions.
Crystallography : Resolve ambiguities via X-ray diffraction (if crystalline derivatives are available).
Example : In , the triazole proton (δ 8.06 ppm) showed consistent integration despite substituent variations, confirming regioselectivity.
Basic: How to design in vitro anticancer assays for this compound?
Methodological Answer:
Cell Lines : Use human cancer lines (e.g., MCF-7, HeLa) with non-cancerous controls (e.g., HEK-293).
MTT Assay Protocol :
- Incubate cells with compound (1–100 µM) for 48–72 h.
- Measure IC₅₀ values using absorbance at 570 nm.
Controls : Include cisplatin as a positive control and DMSO as a solvent control.
Data Interpretation : Compare dose-response curves and statistical significance (p < 0.05 via ANOVA).
Advanced: How to address contradictory bioactivity results across derivatives?
Methodological Answer:
Contradictions may stem from structural variations or assay conditions :
Structural Analysis : Compare substituent effects. For example, nitro groups at para vs. meta positions alter electron density and binding affinity.
Solubility Testing : Use HPLC to confirm compound stability in assay media.
Dose Optimization : Re-test at lower concentrations (0.1–10 µM) to avoid cytotoxicity artifacts.
Case Study : Derivatives with 4-nitrophenyl substituents showed higher activity (IC₅₀ = 12 µM) than 2-nitrophenyl analogs (IC₅₀ = 25 µM).
Advanced: What computational approaches predict binding modes of this compound?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., tyrosine kinases).
- Prepare ligand (compound) and receptor (PDB ID: 1M17) files.
- Validate docking poses with RMSD < 2.0 Å.
MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability.
Key Finding : In , the triazole ring formed hydrogen bonds with kinase active sites, explaining anticancer activity.
Basic: What safety protocols are required for handling this compound?
Methodological Answer:
PPE : Wear nitrile gloves, lab coat, and safety goggles.
Ventilation : Use fume hoods for synthesis and purification steps.
Toxicity Data : Refer to SDS for acute toxicity (e.g., LD₅₀ > 500 mg/kg in rodents).
Storage : Keep in airtight containers at –20°C to prevent degradation.
Advanced: How to conduct SAR studies on triazole-substituted derivatives?
Methodological Answer:
Structural Modifications :
- Vary substituents on the triazole (e.g., nitro, methoxy, halogens).
- Alter piperazine N-alkyl chains (e.g., benzyl, propargyl).
Biological Testing : Screen analogs for cytotoxicity, kinase inhibition, and solubility.
Data Correlation : Use QSAR models to link structural features (e.g., logP, TPSA) with bioactivity.
Example : In -nitrophenyl triazoles showed enhanced activity due to electron-withdrawing effects.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
